molecular formula C23H22N2O3 B11303048 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide

Cat. No.: B11303048
M. Wt: 374.4 g/mol
InChI Key: BXNNAAUUHUANGE-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a naphthalene carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable naphthalene derivative with a benzoxazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction may be carried out in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, depending on the desired reaction pathway .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters, thereby optimizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazine-naphthalene compounds .

Scientific Research Applications

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives and naphthalene carboxamides, such as:

Uniqueness

What sets N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C23H22N2O3/c1-2-3-13-25-20-14-17(11-12-21(20)28-15-22(25)26)24-23(27)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14H,2-3,13,15H2,1H3,(H,24,27)

InChI Key

BXNNAAUUHUANGE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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